2-(Thiophen-3-yl)morpholine
Overview
Description
2-(Thiophen-3-yl)morpholine is a chemical compound with the CAS Number: 1247392-06-8 . It has a molecular weight of 169.25 . The IUPAC name for this compound is 2-(3-thienyl)morpholine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(Thiophen-3-yl)morpholine, often involves heterocyclization of various substrates . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The InChI code for 2-(Thiophen-3-yl)morpholine is 1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound.Physical And Chemical Properties Analysis
2-(Thiophen-3-yl)morpholine is a liquid at room temperature . It has a molecular weight of 169.25 . The compound’s InChI code is 1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 .Scientific Research Applications
Corrosion Inhibition
2-(Thiophen-3-yl)morpholine: has been identified as a potential corrosion inhibitor . Thiophene derivatives are known to form protective layers on metals, thereby preventing corrosion, which is particularly useful in industrial settings where metals are exposed to harsh conditions .
Organic Semiconductors
The compound plays a significant role in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, making it valuable in the creation of electronic devices such as organic field-effect transistors (OFETs) .
OLED Fabrication
In the field of display technology, 2-(Thiophen-3-yl)morpholine contributes to the fabrication of organic light-emitting diodes (OLEDs) . Thiophene-based molecules are integral in achieving the desired electroluminescent properties in OLEDs .
Pharmacological Properties
This compound exhibits a range of pharmacological properties , including anticancer , anti-inflammatory , and antimicrobial activities. Its structural framework is conducive to interacting with various biological targets, leading to these therapeutic effects .
Anesthetic Applications
2-(Thiophen-3-yl)morpholine: derivatives, such as articaine, are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. This highlights its importance in medical procedures requiring local anesthesia .
Heterocyclic Compound Synthesis
The compound serves as a scaffold for the synthesis of various heterocyclic compounds . It is involved in reactions that lead to the creation of novel molecules with potential therapeutic applications, showcasing its versatility in drug discovery.
Safety and Hazards
The safety information for 2-(Thiophen-3-yl)morpholine indicates that it is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-thiophen-3-ylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFVGKBTMYLHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710643 | |
Record name | 2-(Thiophen-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)morpholine | |
CAS RN |
1247392-06-8 | |
Record name | 2-(Thiophen-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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